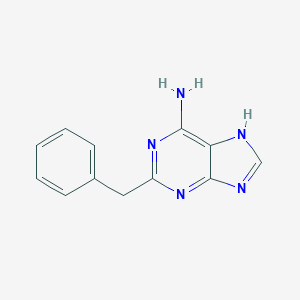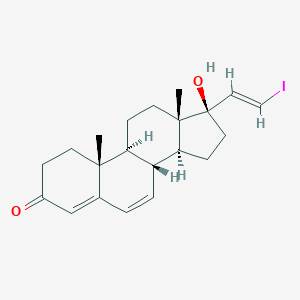
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one, commonly known as Iodo-Vinyl-Testosterone (IVT), is a synthetic steroid that has been used in scientific research for many years. It is a potent androgen receptor agonist, meaning it binds to and activates the androgen receptor in cells. This activation can lead to a wide range of physiological and biochemical effects, making IVT a valuable tool for studying the mechanisms of androgen action.
Mécanisme D'action
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one binds to the androgen receptor in cells, leading to activation of the receptor and subsequent changes in gene expression. This activation can lead to a wide range of physiological and biochemical effects, including increased protein synthesis, muscle growth, and bone density. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one can also affect the central nervous system, leading to changes in behavior and cognition.
Biochemical and physiological effects:
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has been shown to have a wide range of biochemical and physiological effects. It can increase muscle mass and strength, improve bone density, and enhance sexual function. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one can also affect the central nervous system, leading to changes in behavior and cognition. These effects are mediated through the androgen receptor, which is activated by 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one binding.
Avantages Et Limitations Des Expériences En Laboratoire
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has several advantages for use in laboratory experiments. It is a potent androgen receptor agonist, meaning that it can produce strong effects at low concentrations. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has some limitations as well. It is a synthetic compound, and its effects may not be exactly the same as those of natural androgens. Additionally, 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one. One area of interest is the role of androgens in aging and age-related diseases. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one may be useful for studying the effects of androgens on age-related declines in muscle mass and bone density. Another area of interest is the role of androgens in brain function. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one may be useful for studying the effects of androgens on cognition and behavior, as well as the potential therapeutic uses of androgens in neurological disorders. Finally, there is interest in developing new androgen receptor agonists that are more selective and have fewer off-target effects than 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one. These compounds could be useful for studying the specific effects of androgen receptor activation in cells.
Méthodes De Synthèse
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one is synthesized from testosterone through a series of chemical reactions. The first step involves the conversion of testosterone to 17α-methyltestosterone, which is then converted to 17α-methyl-4,6-androstadiene-3,17-dione. This intermediate is then reacted with iodine and a vinyl group to produce 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one.
Applications De Recherche Scientifique
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has been used extensively in scientific research to study the mechanisms of androgen action. It has been used to investigate the role of androgens in muscle growth, bone density, and sexual function. 17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one has also been used to study the effects of androgens on the brain, including their role in cognition and behavior.
Propriétés
Numéro CAS |
145624-22-2 |
|---|---|
Nom du produit |
17-(2-Iodoethenyl)androsta-4,6-dien-17-ol-3-one |
Formule moléculaire |
C21H27IO2 |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27IO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h3-4,11-13,16-18,24H,5-10H2,1-2H3/b12-11+/t16-,17+,18+,19+,20+,21-/m1/s1 |
Clé InChI |
BTQDHLNPKIOWIW-TWQPTUMUSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(/C=C/I)O)C |
SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C=CI)O)C |
SMILES canonique |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C=CI)O)C |
Synonymes |
17-(2-iodoethenyl)androsta-4,6-dien-17-ol-3-one 17-(2-iodoethenyl)androsta-4,6-dien-17-ol-3-one, (Z)-isomer 17-IE-ADOO 17alpha-(2-iodoethenyl)androsta-4,6-dien-17beta-ol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



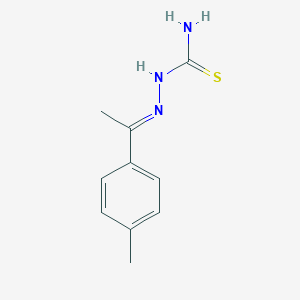
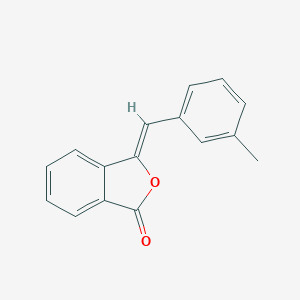

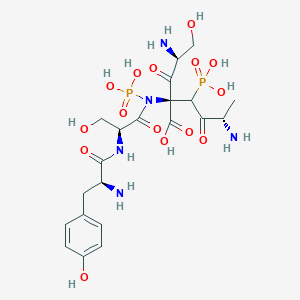
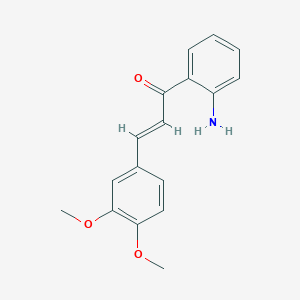

![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
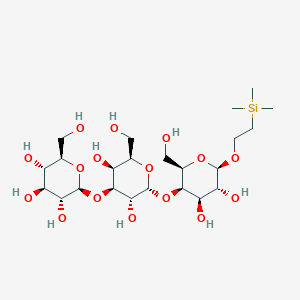
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
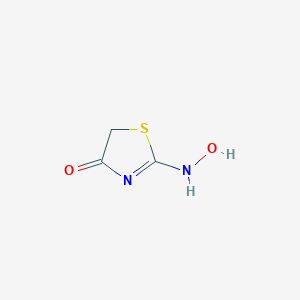
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
